molecular formula C10H12BNO3 B1387039 (4-(5,6-Dihydro-4H-1,3-oxazin-2-yl)phenyl)boronic acid CAS No. 850568-68-2

(4-(5,6-Dihydro-4H-1,3-oxazin-2-yl)phenyl)boronic acid

Cat. No.: B1387039
CAS No.: 850568-68-2
M. Wt: 205.02 g/mol
InChI Key: OASSAUSIPZASKK-UHFFFAOYSA-N
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Description

(4-(5,6-Dihydro-4H-1,3-oxazin-2-yl)phenyl)boronic acid: is a boronic acid derivative with a unique structure that includes a dihydro-1,3-oxazine ring

Chemical Reactions Analysis

Types of Reactions: (4-(5,6-Dihydro-4H-1,3-oxazin-2-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, (4-(5,6-Dihydro-4H-1,3-oxazin-2-yl)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds .

Biology and Medicine: Its unique structure allows it to interact with biological targets in novel ways, making it a candidate for drug discovery and development .

Industry: In material science, this compound can be used to create advanced materials with specific properties. Its ability to form stable boronic esters makes it useful in the design of sensors and other functional materials .

Mechanism of Action

The mechanism by which (4-(5,6-Dihydro-4H-1,3-oxazin-2-yl)phenyl)boronic acid exerts its effects is primarily through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to interact with various molecular targets. The oxazine ring can also participate in hydrogen bonding and other non-covalent interactions, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: The presence of both the boronic acid group and the oxazine ring in (4-(5,6-Dihydro-4H-1,3-oxazin-2-yl)phenyl)boronic acid makes it unique. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research .

Properties

IUPAC Name

[4-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BNO3/c13-11(14)9-4-2-8(3-5-9)10-12-6-1-7-15-10/h2-5,13-14H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASSAUSIPZASKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=NCCCO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657138
Record name [4-(5,6-Dihydro-4H-1,3-oxazin-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850568-68-2
Record name [4-(5,6-Dihydro-4H-1,3-oxazin-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-(5,6-Dihydro-4H-1,3-oxazin-2-yl)phenyl)boronic acid
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(4-(5,6-Dihydro-4H-1,3-oxazin-2-yl)phenyl)boronic acid
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(4-(5,6-Dihydro-4H-1,3-oxazin-2-yl)phenyl)boronic acid

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